![molecular formula C16H24N2O3S B2925612 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol CAS No. 1396748-89-2](/img/structure/B2925612.png)
1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The tosyl group (p-toluenesulfonyl) is a common protecting group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving various acids and base-catalyzed C-N coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Piperazine derivatives are generally solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
The cyclopropyl and piperazine moieties present in 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol have been studied for their potential use in developing new antimicrobial agents. Piperazine derivatives, in particular, are known for their antibacterial properties .
Cancer Research
Compounds with a cyclopropane ring, such as this molecule, have been tested against various types of cancer cells. The synthesis of esters of phorbol and epoxy derivatives of similar compounds has shown activity against P388 murine lymphocytic leukemia .
Anthelmintic Applications
Piperazine, which is part of the compound’s structure, is widely used for its anthelmintic (anti-parasitic) properties. The combination with other bioactive molecules could enhance its efficacy .
Insecticidal Formulations
The insecticidal activity of piperazine derivatives makes them candidates for the development of new insecticides. The structural features of 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol could be explored for this purpose .
Neurological Disorder Treatments
Piperazine derivatives are also explored for their therapeutic potential in treating functional diseases, including neurological disorders. The compound’s ability to cross the blood-brain barrier could be an area of interest .
Chemical Intermediate
This compound can serve as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it valuable in synthetic organic chemistry .
Material Science
The unique properties of the cyclopropyl ring can be utilized in material science, particularly in the development of new polymers or coatings that require specific structural characteristics .
Pharmacological Enhancer
The molecule could be used to modify the pharmacological properties of existing drugs, potentially enhancing their efficacy or reducing side effects. Its structural components can be linked with other pharmacologically active compounds.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that compounds with a similar structure may function through a cyclopropane ring-opening reaction, assisted by an enzymatic nucleophile .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Based on the proposed mode of action, it can be hypothesized that the compound may induce changes in the target enzymes or receptors, potentially altering their function .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-2-6-15(7-3-13)22(20,21)18-10-8-17(9-11-18)12-16(19)14-4-5-14/h2-3,6-7,14,16,19H,4-5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILQNEPKFRMLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.